5-(Naphthalen-2-yl)-1,3-oxazole

Description

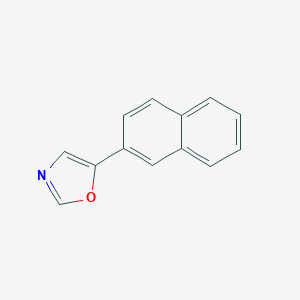

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-naphthalen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGCSVOKHFBQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460853 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143659-20-5 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 5 Naphthalen 2 Yl 1,3 Oxazole and Its Derivatives

Classical Approaches to 1,3-Oxazole Ring Formation

Classical methods for constructing the 1,3-oxazole ring remain fundamental in organic synthesis. These well-established reactions provide reliable routes to the core oxazole (B20620) structure, which can then be further functionalized.

Robinson-Gabriel Cyclodehydration Techniques

The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles, involving the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically promoted by a cyclodehydrating agent. wikipedia.org The starting 2-acylamino ketone can be prepared through methods like the Dakin-West reaction. wikipedia.org

To synthesize 5-(naphthalen-2-yl)-1,3-oxazole using this method, a key intermediate would be a 2-acylamino ketone bearing a naphthalene (B1677914) group at the appropriate position. For instance, the reaction would proceed from an N-acyl derivative of an α-amino ketone containing the naphthalen-2-yl moiety. The intramolecular cyclization followed by dehydration yields the desired 5-naphthalenyl-substituted oxazole. pharmaguideline.com Various dehydrating agents, such as sulfuric acid, polyphosphoric acid, or trifluoroacetic anhydride, can be employed to facilitate this transformation. pharmaguideline.comnih.gov

Recent modifications have expanded the utility of the Robinson-Gabriel synthesis, including solid-phase versions and one-pot procedures. nih.govnih.gov For example, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed using an oxazolone (B7731731) template. nih.gov

Fischer-Oxazole Synthesis and Its Variants

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. wikipedia.org The classical approach involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The reactants are typically aromatic, leading to 2,5-diaryl-oxazoles. wikipedia.org

For the synthesis of this compound, one could envision reacting a cyanohydrin derived from an appropriate aldehyde with naphthaldehyde. Specifically, the reaction would involve the condensation of an aldehyde cyanohydrin and an aromatic aldehyde, typically in equimolar amounts, dissolved in dry ether with the passage of dry hydrogen chloride gas. wikipedia.org The resulting oxazole precipitates as a hydrochloride salt. wikipedia.org

A notable example of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.org While traditionally used for diaryloxazoles, some variations have been developed to accommodate aliphatic compounds. wikipedia.org

Van Leusen Oxazole Synthesis: Adaptations for 5-Substituted Derivatives

The Van Leusen oxazole synthesis, developed in 1972, is a highly versatile and widely used method for preparing 5-substituted oxazoles. ijpsonline.commdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring. ijpsonline.comorganic-chemistry.org This method is particularly advantageous for creating 5-substituted oxazoles under mild conditions. mdpi.comnih.gov

The synthesis of this compound via the Van Leusen method would involve the reaction of 2-naphthaldehyde (B31174) with TosMIC. The reaction proceeds through the deprotonation of TosMIC, followed by its addition to the aldehyde. organic-chemistry.org An intramolecular cyclization then occurs, forming an oxazoline (B21484) intermediate, which subsequently eliminates p-toluenesulfinic acid to yield the this compound. mdpi.com

The reaction conditions can be adapted for various substrates. For instance, a base such as potassium carbonate is often used in a solvent like methanol. mdpi.com Microwave-assisted Van Leusen synthesis has also been reported, offering high yields and efficiency. mdpi.comnih.gov Furthermore, this method has been successfully employed in the synthesis of various 5-aryl-1,3-oxazoles. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2-Naphthaldehyde | Tosylmethyl isocyanide (TosMIC) | This compound | Not specified | mdpi.comnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Tosylmethyl isocyanide (TosMIC) | 5-(2-Chloroquinolin-3-yl)oxazole | 83% | mdpi.comnih.gov |

| Aldehydes | Tosylmethyl isocyanide (TosMIC) | 5-Aryl-1,3-oxazoles | High | mdpi.comnih.gov |

Bredereck Reaction Modifications for Oxazole Precursors

The Bredereck reaction traditionally involves the reaction of α-haloketones with amides to synthesize oxazoles. ijpsonline.com This method is particularly effective for producing 2,4-disubstituted oxazoles. ijpsonline.com

To adapt this reaction for the synthesis of this compound, one would require an α-haloketone precursor bearing the naphthalen-2-yl group at the appropriate position. For example, reacting an α-halo-2-acetylnaphthalene with a suitable amide could potentially lead to the desired oxazole. However, the classical Bredereck reaction is more commonly used for 2,4-disubstituted oxazoles.

Modifications to the Bredereck reaction have been developed to broaden its scope. For instance, using α-hydroxyketones as starting materials has been reported as an improvement. ijpsonline.com While direct application to this compound is not explicitly detailed in the provided context, the general principles of the Bredereck reaction suggest a potential, albeit less direct, synthetic route.

Transition Metal-Catalyzed Synthesis and Functionalization

Transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, including heterocyclic compounds like oxazoles. These methods offer high efficiency and selectivity for introducing specific functional groups.

Palladium-Catalyzed Cross-Coupling Reactions for Naphthalene Introduction (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly useful for introducing aryl groups like naphthalene onto a pre-existing oxazole core. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a prominent example. ijpsonline.com

To synthesize this compound using this approach, one would start with a 5-halo-1,3-oxazole (e.g., 5-bromo-1,3-oxazole) and react it with 2-naphthaleneboronic acid in the presence of a palladium catalyst and a base. This reaction would directly install the naphthalene moiety at the 5-position of the oxazole ring.

Other palladium-catalyzed reactions like the Stille coupling (using organotin reagents) can also be employed for this purpose. nih.gov For example, the Stille coupling of a 5-stannyl-1,3-oxazole with 2-bromonaphthalene (B93597) or the coupling of 5-bromo-1,3-oxazole with a naphthalenylstannane could yield the target compound. These methods provide a convergent and flexible approach to a wide range of 5-aryl-1,3-oxazoles.

| Oxazole Precursor | Naphthalene Source | Catalyst/Conditions | Product | Reference |

| 5-Halo-1,3-oxazole | 2-Naphthaleneboronic acid | Pd catalyst, base (Suzuki-Miyaura) | This compound | ijpsonline.com |

| 5-Stannyl-1,3-oxazole | 2-Bromonaphthalene | Pd catalyst (Stille) | This compound | nih.gov |

| 5-Bromo-1,3-oxazole | Naphthalenylstannane | Pd catalyst (Stille) | This compound | nih.gov |

Copper-Catalyzed Cyclizations and Functionalizations

Copper catalysis has emerged as a powerful tool in the synthesis of oxazoles, offering mild and efficient pathways for cyclization and functionalization reactions. These methods often involve the formation of key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds to construct the oxazole ring.

One notable approach involves the copper-catalyzed tandem oxidative cyclization. scispace.com For instance, the reaction of arylacetylenes with α-amino acids in the presence of copper(II) nitrate (B79036) and iodine can produce 2,5-disubstituted oxazoles. organic-chemistry.org This process is believed to proceed through several steps, including the generation of an α-iodo acetophenone, Kornblum oxidation to a phenylglyoxal, condensation to an imine, and subsequent decarboxylation, annulation, and oxidation. organic-chemistry.org

Furthermore, a novel palladium-catalyzed, copper-mediated oxidative cyclization has been developed for synthesizing trisubstituted oxazoles. rsc.org This cascade reaction is thought to involve the formation of C-N and C-O bonds, with water serving as the oxygen atom source. rsc.org Copper salts, in conjunction with ruthenium(II) porphyrin, have also been effectively used to catalyze the cyclization of benzene (B151609) carboxylic acids with phenylethenes or phenylacetylenes to yield 2,5-disubstituted oxazoles and oxazolines under mild conditions. nih.govacs.org The catalytic system's efficiency is highlighted by its high selectivity. acs.org

Copper catalysts are also instrumental in functionalizing pre-formed oxazole rings. For example, the addition of a catalytic amount of copper(I) iodide (CuI) has been shown to dramatically enhance nickel-catalyzed direct alkynylation of azoles with alkynyl bromides. acs.org Additionally, copper-catalyzed C-O coupling reactions, facilitated by oxalohydrazide-based ligands, have demonstrated high turnover numbers for the synthesis of biaryl ethers, a reaction that can be applied to functionalize oxazole derivatives. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions in Oxazole Synthesis

| Reaction Type | Catalysts | Starting Materials | Product | Key Features |

| Tandem Oxidative Cyclization organic-chemistry.org | Cu(NO₃)₂·3H₂O, I₂ | Arylacetylenes, α-Amino acids | 2,5-Disubstituted oxazoles | Iodine-catalyzed tandem process. |

| Oxidative Cyclization rsc.org | Pd-catalyst, Cu-mediator | Not specified | Trisubstituted oxazoles | Cascade C-N and C-O bond formation. |

| Cyclization nih.govacs.org | Ruthenium(II) porphyrin, Copper salts | Benzene carboxylic acids, Phenylacetylenes | 2,5-Disubstituted oxazoles | High selectivity and efficiency under mild conditions. |

| Direct Alkynylation acs.org | Nickel catalyst, CuI (catalytic) | Azoles, Alkynyl bromides | Alkynyl-substituted azoles | CuI significantly enhances reaction rate. |

| C-O Coupling nih.gov | Copper catalyst, Oxalohydrazide ligands | Phenols, Aryl bromides | Biaryl ethers | High turnover numbers. |

Ruthenium-Mediated Transformations in Oxazole Synthesis

Ruthenium catalysts have proven to be versatile in mediating various transformations for the synthesis of substituted oxazoles. These methods often exhibit high efficiency and broad substrate scope.

A significant advancement is the ruthenium(II)-catalyzed C-O/C-S cyclization of enamides, which provides a convenient route to oxazole derivatives. rsc.org This protocol is noted for its wide functional group compatibility and operational simplicity. rsc.org Ruthenium(II) acetate (B1210297) has also been successfully employed in the ortho C-H silylation of 2-aryloxazoles, offering a practical pathway to organosilane compounds with good regioselectivity. acs.org The proposed mechanism involves the formation of a five-membered ring ruthenium intermediate. acs.org

In a cooperative catalytic system, ruthenium(II) porphyrin combined with simple copper salts catalyzes the synthesis of 2,5-disubstituted oxazoles and oxazolines from readily available starting materials like benzene carboxylic acids and phenylethenes or phenylacetylenes. nih.govacs.org This reaction proceeds through a series of steps involving intermolecular C-N and intramolecular C-O bond formations. nih.govacs.org

Furthermore, ruthenium catalysts have been utilized for meta-selective C-H nitration of arenes bearing various directing groups, including oxazoline rings. researchgate.net For instance, using Ru3(CO)12 as a catalyst, arenes with thiazole (B1198619), pyrazolyl, or removable oxazoline directing groups can be nitrated with high meta-selectivity. researchgate.net

Table 2: Ruthenium-Mediated Synthesis of Oxazole Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |

| C-O/C-S Cyclization rsc.org | Ruthenium(II) catalyst | Enamides | Oxazole derivatives | Wide functional group compatibility. |

| ortho C-H Silylation acs.org | Ruthenium(II) acetate | 2-Aryloxazoles, Triethylsilane | Silylated oxazoles | Good regioselectivity. |

| Oxidative Cyclization nih.govacs.org | Ruthenium(II) porphyrin, Copper salts | Benzene carboxylic acids, Phenylacetylenes | 2,5-Disubstituted oxazoles | Mild conditions, high selectivity. |

| meta-Selective C-H Nitration researchgate.net | Ru3(CO)12 | Arenes with oxazoline directing groups | meta-Nitrated arenes | High meta-selectivity. |

Nickel-Catalyzed Approaches to Substituted Oxazoles

Nickel catalysis offers a powerful and versatile platform for the synthesis of substituted oxazoles, often complementing other transition-metal-catalyzed methods. These approaches include cross-coupling reactions and direct C-H functionalizations.

A notable nickel-catalyzed method involves the cross-coupling of 2-methylthio-oxazole with various organozinc reagents to produce 2-substituted oxazoles. nih.govacs.org This strategy has been extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.org Another approach is the nickel-catalyzed direct alkynylation of azoles with alkynyl bromides, which allows for the introduction of various alkynyl groups onto the azole core. acs.org

Nickel catalysts are also effective in the direct arylation of oxazoles. For instance, the Ni-catalyzed arylation of benzoxazoles and oxazoles with phenolic electrophiles like pivalates, tosylates, mesylates, and carbamates has been systematically investigated. nih.gov The Ni(COD)₂/dcype catalyst system has shown excellent yields in the reaction of benzoxazole (B165842) with 2-naphthyl sulfonate and other derivatives. nih.gov Furthermore, nickel-catalyzed coupling of azoles with aromatic nitriles, promoted by BPh₃, has been demonstrated for electronically diverse azoles and benzonitriles. acs.org

Table 3: Nickel-Catalyzed Synthesis of Substituted Oxazoles

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |

| Cross-Coupling nih.govacs.org | Nickel catalyst | 2-Methylthio-oxazole, Organozinc reagents | 2-Substituted and 2,5-disubstituted oxazoles | Complements cyclodehydration strategies. |

| Direct Alkynylation acs.org | Nickel catalyst | Azoles, Alkynyl bromides | Alkynyl-substituted azoles | Effective for electron-deficient heteroarenes. |

| Direct Arylation nih.gov | Ni(COD)₂/dcype | Benzoxazoles, Phenolic electrophiles | Arylated benzoxazoles | Broad scope of electrophiles. |

| Coupling with Nitriles acs.org | Nickel catalyst, BPh₃ | Azoles, Aromatic nitriles | Arylated azoles | Higher rates and broader scope than uncatalyzed reaction. |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including oxazoles, to minimize environmental impact and enhance sustainability. These approaches focus on the use of alternative energy sources and environmentally benign solvents.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. ijpsonline.com

A highly efficient two-component [3+2] cycloaddition reaction for the synthesis of 5-substituted oxazoles has been developed using microwave irradiation. nih.govacs.org This method involves the reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like potassium phosphate. nih.govacs.org For example, the reaction of benzaldehyde and TosMIC under microwave irradiation at 65 °C for 8 minutes can afford 5-phenyl oxazole in 96% yield. nih.govacs.org This protocol has been successfully applied to gram-scale synthesis. nih.govacs.org

Microwave assistance has also been used in the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from the reaction of p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com Additionally, the synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols has been achieved using a recoverable heterogeneous catalyst under microwave irradiation, offering a rapid and environmentally friendly route. rsc.org

Table 4: Microwave-Assisted Synthesis of Oxazole Derivatives

| Reaction Type | Reactants | Conditions | Product | Key Advantages |

| [3+2] Cycloaddition nih.govacs.org | Aryl aldehydes, TosMIC | K₃PO₄, Isopropanol, 65°C, 8 min | 5-Substituted oxazoles | High yields, short reaction times, scalable. |

| Hantzsch-type Synthesis ijpsonline.com | p-Substituted 2-bromoacetophenone, Urea | DMF | 2-Amino-4-(p-substituted phenyl)-oxazoles | Rapid synthesis. |

| Cyclization rsc.org | Aryl nitriles, Chiral β-amino alcohols | Heterogeneous catalyst | Chiral oxazolines | Green, rapid, high atom economy. |

Ultrasound-Mediated Synthesis Enhancements

Ultrasound irradiation, or sonochemistry, provides an alternative energy source that can accelerate chemical reactions and improve yields. nih.gov The application of ultrasound in oxazole synthesis, while less common than for other azoles, has shown promising results. nih.gov

Ultrasound has been shown to be more energy-efficient than conventional heating methods in some syntheses. researchgate.net For instance, an ultrasound-assisted synthesis of aminooxazole derivatives resulted in a 90% yield in just 8 minutes, compared to 69% yield after 3.5 hours with conventional heating. researchgate.net This highlights the potential of ultrasound to significantly reduce reaction times and energy consumption. researchgate.net

The synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide has been efficiently achieved using ultrasound assistance, with yields ranging from 81-93%. researchgate.net Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives has been accomplished through an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in the presence of a few drops of DMF, avoiding the need for acidic or basic catalysts. nih.gov While reports specifically on the ultrasound-mediated synthesis of this compound are scarce, these examples demonstrate the potential of sonochemistry to enhance the synthesis of related oxazole structures. nih.gov

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining attention as green and sustainable alternatives to conventional volatile organic solvents in organic synthesis. ijpsonline.commdpi.com Their low volatility, non-flammability, and potential for recyclability make them attractive for developing environmentally friendly synthetic protocols. ajol.info

An improved one-pot van Leusen oxazole synthesis has been developed using ionic liquids as the reaction medium. organic-chemistry.org This method allows for the preparation of 4,5-disubstituted oxazoles in high yields from TosMIC, aliphatic halides, and various aldehydes. organic-chemistry.orgnih.gov A key advantage is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant loss in product yield. ijpsonline.comijpsonline.com For instance, [bmim]Br has been used as a solvent in the one-pot synthesis of oxazoles from TosMIC, aliphatic halides, and aldehydes, with the ionic liquid being reusable for up to six runs. ijpsonline.comijpsonline.com

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have also been employed in oxazole synthesis. researchgate.net For example, the synthesis of oxazole derivatives has been achieved from phenacyl bromides and different amides in a choline (B1196258) chloride:glycerol DES, yielding 73% of the product in one hour. researchgate.net The use of a mannose:dimethylurea DES resulted in an even higher yield of 93% overnight. researchgate.net These examples showcase the potential of ILs and DESs to serve as both the solvent and potentially as a catalyst in the synthesis of oxazole derivatives, aligning with the principles of green chemistry. mdpi.com

Biocatalytic Routes for Oxazole Scaffolds

The use of biocatalysts, such as isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. thieme-connect.comkcl.ac.uknih.gov In nature, the biosynthesis of oxazole-containing peptides often involves the enzymatic modification of amino acid residues. wikipedia.org

The common biosynthetic pathway proceeds through the heterocyclization of β-hydroxyl residues, primarily serine or threonine, to form an oxazoline intermediate. wikipedia.org This is followed by an oxidation step, frequently catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase, to yield the aromatic oxazole ring. wikipedia.orgnih.gov This natural strategy has been observed in the formation of various thiazole/oxazole-modified microcins (TOMMs), such as Plantazolicins A and B. wikipedia.org

Specific enzymes that catalyze the formation of the oxazole ring have been identified. For instance, in the biosynthesis of the oxazole-containing polyketides, inthomycins A and B, by Streptomyces sp., an enzyme named Itm15 was identified as a cyclodehydratase. nih.gov This enzyme is responsible for catalyzing the straight-chain dehydration reaction that forms the oxazole ring. nih.gov

Chemoenzymatic approaches also leverage the specificity of enzymes. Lipases, for example, have demonstrated versatility beyond their natural hydrolytic functions and can catalyze C-C and C-N bond formations. researchgate.net In one synthetic route toward an (S)-Oxazole fragment, Amano lipase (B570770) PS was employed for a key resolution step, highlighting the role of enzymes in preparing chiral precursors for oxazole synthesis. nih.gov While direct lipase-catalyzed formation of the oxazole ring from simple precursors is less common, their ability to generate key intermediates like heterocyclic Mannich bases under mild, eco-friendly conditions showcases their potential in multistep synthetic sequences. researchgate.net

Table 1: Examples of Biocatalytic Reactions in Heterocycle Synthesis

| Enzyme/Biocatalyst | Reaction Type | Substrates | Product Type | Ref |

| Dehydrogenase (FMN-dependent) | Oxidation | Oxazoline intermediate | Oxazole ring | wikipedia.org |

| Itm15 (Cyclodehydratase) | Dehydration/Cyclization | Straight-chain precursor | Oxazole ring (Inthomycin) | nih.gov |

| Amano lipase PS | Kinetic Resolution | Racemic alcohol | Chiral acetate / alcohol | nih.gov |

| Candida antarctica lipase B (CaL-B) | Mannich reaction | Heterocyclic aldehydes, acetone, aromatic amines | Heterocyclic Mannich bases | researchgate.net |

Emerging Synthetic Pathways and Mechanistic Studies

Recent advancements in synthetic organic chemistry have introduced novel and efficient pathways to the oxazole core, often characterized by high atom economy, mild reaction conditions, and operational simplicity. These emerging methods provide powerful tools for constructing complex molecules like this compound.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single flask to form a complex product, avoiding the need to isolate intermediates. nih.gov This approach is valued for its time and energy savings, and for being environmentally friendly. nih.gov

A preeminent example for the synthesis of 5-substituted oxazoles is the van Leusen Oxazole Synthesis. mdpi.comproquest.com First discovered in 1972, this reaction typically involves the one-pot condensation of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base. proquest.com The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the 5-substituted oxazole. proquest.com This method is directly applicable for the synthesis of this compound by utilizing 2-naphthaldehyde as the aldehyde component. The reaction has a broad substrate scope and has been adapted for synthesizing a wide array of 5-aryl-1,3-oxazoles. proquest.com

Table 2: Van Leusen Synthesis of 5-Substituted Oxazoles

| Aldehyde Component | Base | Solvent | Product | Yield | Ref |

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | 5-(2-Tosylquinolin-3-yl)oxazole | 83% | proquest.com |

| Pyridine-2,6-dicarbaldehyde | K₂CO₃ | Methanol | 2,6-Bis(oxazol-5-yl)pyridine | - | |

| Indole-3-carboxaldehyde | Ambersep® 900(OH) | DME/Methanol | 5-(1H-Indol-3-yl)oxazole | 66% |

Electrochemical Desulfurative Cyclizations

Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, often avoiding the need for costly and toxic metal catalysts or external chemical oxidants. A notable application is the electrochemical desulfurative cyclization to form oxazole derivatives.

A practical protocol has been established for the one-pot synthesis of oxazol-2-amine derivatives from isothiocyanates and α-amino ketones. thieme-connect.comkcl.ac.uknih.gov This method operates via an electrochemically-mediated cycle involving the in situ generation of iodine from an iodide salt like tetrabutylammonium (B224687) iodide (nBu4NI), which serves as the electrolyte. thieme-connect.comnih.gov The reaction proceeds under metal-free and external-oxidant-free conditions, achieving the intermolecular formation of C–O and C–N bonds through a desulfurative cyclization process. thieme-connect.comkcl.ac.uk This strategy demonstrates good functional group tolerance and provides access to diverse oxazol-2-amines in moderate to excellent yields. thieme-connect.com

Table 3: Electrochemical Synthesis of Oxazol-2-amine Derivatives

| Isothiocyanate | α-Amino Ketone | Electrolyte | Conditions | Yield | Ref |

| Phenyl isothiocyanate | 2-Aminoacetophenone HCl | nBu4NI | Constant current, undivided cell | 85% | thieme-connect.com |

| 4-Chlorophenyl isothiocyanate | 2-Aminoacetophenone HCl | nBu4NI | Constant current, undivided cell | 95% | thieme-connect.com |

| Naphthyl isothiocyanate | 2-Aminoacetophenone HCl | nBu4NI | Constant current, undivided cell | 82% | thieme-connect.com |

Oxidative Cyclization Reactions

Oxidative cyclization reactions represent a direct and atom-economical approach to building heterocyclic rings. These reactions often involve the formation of C–O and C–N bonds in a single cascade process, frequently through the functionalization of C–H bonds.

One effective method is the iodine-promoted oxidative domino cyclization. A protocol for synthesizing 2,5-disubstituted oxazoles has been developed using readily available methyl azaarenes and α-amino ketones. researchgate.net The reaction proceeds under metal-free conditions, with iodine acting as the promoter for the oxidative cyclization, and offers high efficiency and excellent yields. researchgate.net

Transition-metal catalysis also provides powerful avenues for oxidative cyclization. A copper-catalyzed, solvent-free annulation method has been described for the synthesis of 2,4,5-trisubstituted oxazoles from ketones and amines under a molecular oxygen atmosphere. This reaction is notable for its ability to functionalize both sp² and sp³ carbons in a cascade that involves the abstraction of six hydrogen atoms to form the aromatic oxazole ring. nih.gov These methods are highly valuable for creating polysubstituted oxazole scaffolds from simple precursors.

Table 4: Examples of Oxidative Cyclization for Oxazole Synthesis

| Catalyst/Promoter | Starting Materials | Reaction Type | Product Type | Ref |

| Iodine | Methyl azaarenes, α-Amino ketones | Oxidative Domino Cyclization | 2-Azaaryl-5-aryl Oxazoles | researchgate.net |

| Copper | Ketones, Amines | Aerobic Oxidative Annulation | 2,4,5-Trisubstituted Oxazoles | nih.gov |

| Hypervalent Iodine | N-allylamides | Oxidative Cyclization | Oxazolines (precursors) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a primary tool for the structural elucidation of 5-(Naphthalen-2-yl)-1,3-oxazole, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

One-Dimensional (1D) NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide foundational data for the structural assignment.

The ¹H NMR spectrum of an oxazole (B20620) ring typically shows resonances between 7.00 and 8.00 ppm. thepharmajournal.com In the case of this compound, the proton signals are found in the aromatic region, with specific chemical shifts influenced by the electronic effects of the fused naphthalene (B1677914) and oxazole rings. The protons on the naphthalene ring system and the oxazole ring exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, the protons on the oxazole ring are expected to appear as distinct singlets or doublets depending on substitution, with coupling constants (J values) providing information about the connectivity of adjacent protons. The parent oxazole molecule, for example, displays signals at specific ppm values in its ¹H NMR spectrum. chemicalbook.com

The ¹³C NMR spectrum of oxazole derivatives displays characteristic aromatic resonances. thepharmajournal.com The chemical shifts of the carbon atoms in the oxazole ring are sensitive to the nature of the substituent at the C-2, C-4, and C-5 positions. The effect of substitution at the C-2 position on the C-4 and C-5 resonances is typically less than 2 ppm. thepharmajournal.com For this compound, the carbon signals for both the naphthalene and oxazole moieties appear in the aromatic region of the spectrum, and their precise chemical shifts are determined by the electronic environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole Ring Protons | 7.00 - 8.00 | - |

| Naphthalene Ring Protons | Multiplets in aromatic region | - |

| Oxazole Ring Carbons | - | Characteristic aromatic resonances |

| Naphthalene Ring Carbons | - | Characteristic aromatic resonances |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and providing insights into the spatial arrangement of the molecule. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the naphthalene ring system. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are spin-spin coupled, typically over two or three bonds. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum represents a direct bond between a proton and a carbon atom. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, providing information about the conformation and stereochemistry of the molecule. This can be used to confirm the relative orientation of the naphthalene and oxazole rings.

Solid-State NMR Applications

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used for conformational analysis.

Infrared (IR) Spectroscopy

The IR spectrum of an oxazole derivative shows characteristic absorption bands corresponding to various vibrational modes of the ring and its substituents. thepharmajournal.com For the parent oxazole, characteristic bands are observed for ring stretching (1537, 1498, 1326 cm⁻¹), C-H in-plane deformation (1257 cm⁻¹), and ring breathing (1143, 1080 cm⁻¹). thepharmajournal.com In this compound, one would expect to observe these characteristic oxazole ring vibrations, along with the distinct vibrational modes of the naphthalene ring system, such as C-H stretching, C=C stretching, and out-of-plane bending vibrations. researchgate.netru.nl The presence of thiol-thione tautomerism in related heterocyclic compounds can be investigated using IR spectroscopy by observing the characteristic bands for NH, C=N, and C=S groups. mdpi.com

Table 2: General IR Absorption Frequencies for Oxazole and Naphthalene Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3100 - 3000 |

| C=C Ring Stretching (Naphthalene) | 1600 - 1450 |

| Oxazole Ring Stretching | 1550 - 1480, 1330 - 1300 |

| C-H In-plane Bending | 1300 - 1000 |

| Ring Breathing (Oxazole) | 1150 - 1050 |

| C-H Out-of-plane Bending | 900 - 675 |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (Molecular Formula: C₁₃H₉NO), HRMS provides the experimental mass, which can be compared against the theoretical (calculated) mass. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The development of ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) methods has become a valuable protocol for obtaining detailed pictures of complex organic molecules in various biological matrices. nih.gov Such methods are validated for specificity, linearity, and precision to ensure reliable identification. nih.gov

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₉NO |

| Monoisotopic Mass | 195.06841 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 196.07569 |

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by fragmenting a selected precursor ion (in this case, the molecular ion [M+H]⁺ of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, serving as a molecular fingerprint.

For this compound, key fragmentation pathways would likely involve the cleavage of the bonds linking the naphthalene and oxazole rings, as well as the fragmentation of the heterocyclic oxazole ring itself. The resulting fragment ions would be diagnostic for confirming the connectivity of the two major structural units.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insight into the electronic structure of the molecule, particularly the nature of the conjugated π-electron system.

The UV-Vis absorption spectrum of this compound is dictated by its extended π-conjugated system, which includes both the naphthalene and oxazole rings. The presence of this conjugation allows for π → π* electronic transitions upon absorption of ultraviolet or visible light. The introduction of silyl (B83357) groups at the 1- and 1,4-positions of a naphthalene chromophore has been shown to cause shifts of the absorption maxima to longer wavelengths (bathochromic shifts). mdpi.com Similarly, related oxazole derivatives are known to exhibit characteristic absorption bands in the UV region. researchgate.netnist.gov A new series of 2-styryl phenanthro[9,10-d]oxazoles displayed absorption maxima that were influenced by the nature of various substituents. nih.gov

For this compound, one would expect to observe strong absorption bands characteristic of the naphthalene moiety, which are modified by the electronic influence of the attached oxazole ring.

Table 2: Representative UV-Vis Absorption Data for Related Aromatic and Heterocyclic Compounds

| Compound | Solvent | λ_max (nm) | Source |

| Naphthalene | Cyclohexane | 221, 275, 312 | mdpi.com |

| 1-(tert-Butyldimethylsilyl)naphthalene | Cyclohexane | 230, 284 | mdpi.com |

| 2,5-Diphenyloxazole | Not Specified | ~280-320 | nist.gov |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol | Methanol | 263 | researchgate.net |

Compounds containing extensive conjugated systems, such as this compound, are often fluorescent. Fluorescence spectroscopy measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. The naphthalene moiety itself is a well-known fluorophore. mdpi.com The attachment of heterocyclic rings can significantly modulate the fluorescence properties, including the emission wavelength, quantum yield (Φ_f), and Stokes shift (the difference between the absorption and emission maxima).

Studies on related compounds show that silyl-substituted naphthalenes exhibit increased fluorescence intensities compared to the parent naphthalene. mdpi.com Furthermore, certain oxazole derivatives are known to be highly luminescent, with their emission properties being sensitive to their chemical environment. nih.govchemrxiv.org For instance, some styryl phenanthro[9,10-d]oxazole dyes display emission in the blue-to-green region with large Stokes shifts. nih.gov A naphthalene derivative fluorescent probe, upon binding to Al³⁺, showed a significant enhancement in fluorescence intensity. mdpi.com

The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is a key parameter. For example, 5-(5-phenylthiophen-2-yl)-6-azauridine, a related heterocyclic compound, was found to have a fluorescence quantum yield of 12 ± 1% in an aqueous buffer solution. chemrxiv.org These findings suggest that this compound is likely to be a fluorescent compound with potentially interesting photophysical properties.

Table 3: Representative Fluorescence Data for Related Compounds

| Compound | Solvent | Emission λ_max (nm) | Quantum Yield (Φ_f) | Source |

| Naphthalene | Cyclohexane | 322, 336 | 0.23 | mdpi.com |

| 1-(tert-Butyldimethylsilyl)naphthalene | Cyclohexane | 327, 340 | 0.28 | mdpi.com |

| 5-(5-Phenylthiophen-2-yl)-6-azauridine | Acetonitrile | Not specified | 43 ± 1% | chemrxiv.org |

X-ray Crystallography for Precise Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

While specific crystallographic data for this compound is not available, analysis of closely related structures provides insight into the expected findings. For example, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate has been determined by single-crystal X-ray diffraction. mdpi.comresearchgate.net In that structure, the naphthalene system is nearly planar and forms a significant dihedral angle with the attached triazole ring (67.1(2)°). mdpi.comresearchgate.net Similarly, in a different naphthalene-oxazole derivative, the dihedral angles between the naphthalene ring system and the oxazole and thiophene (B33073) rings were determined, providing key conformational details. nih.gov

For this compound, an X-ray crystallographic study would be expected to reveal:

The planarity of both the naphthalene and oxazole ring systems.

The precise bond lengths and angles within each ring and connecting them.

The dihedral angle between the plane of the naphthalene ring and the plane of the oxazole ring, which is a critical conformational parameter.

Intermolecular interactions in the crystal lattice, such as π–π stacking, which can influence the solid-state properties of the material. nih.gov

Table 4: Representative Crystallographic Data for a Related Naphthalene-Heterocycle Compound (naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate)

| Parameter | Value | Source |

| Crystal System | Monoclinic | mdpi.comresearchgate.net |

| Space Group | P2₁/c | mdpi.comresearchgate.net |

| Dihedral Angle (Naphthalene-Triazole) | 67.1(2)° | mdpi.comresearchgate.net |

| Dihedral Angle (Naphthalene-Phenyl) | 63.9(2)° | mdpi.comresearchgate.net |

Reactivity and Reaction Mechanisms of 5 Naphthalen 2 Yl 1,3 Oxazole

Electrophilic Aromatic Substitution (EAS) on the Oxazole (B20620) Ring System

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating substituents. pharmaguideline.comthepharmajournal.com The inherent electron-withdrawing nature of the pyridine-like nitrogen atom deactivates the ring towards electrophiles. youtube.com

In substituted oxazoles, the regioselectivity of electrophilic attack is a subject of considerable interest. Generally, for oxazoles, the order of reactivity for electrophilic substitution is C4 > C5 > C2. pharmaguideline.com However, the presence of substituents can significantly alter this preference. For 5-(naphthalen-2-yl)-1,3-oxazole, the C-5 position is already substituted. Therefore, electrophilic attack would be directed to the C-4 or C-2 positions. Given the deactivating effect of the nitrogen atom, electrophilic substitution on the oxazole ring of this specific compound is expected to be challenging.

| Position on Oxazole Ring | General Reactivity towards EAS | Notes |

|---|---|---|

| C-2 | Least reactive | Most electron-deficient position, adjacent to the electronegative oxygen and nitrogen atoms. pharmaguideline.com |

| C-4 | Most reactive | More susceptible to electrophilic attack compared to C-2 and C-5 in unsubstituted oxazole. pharmaguideline.com |

| C-5 | Intermediate reactivity | In the title compound, this position is blocked by the naphthalene (B1677914) substituent. |

Nucleophilic Attack and Ring-Opening Reactions

Nucleophilic attack on the oxazole ring is more common than electrophilic substitution, particularly at the C-2 position, which is the most electron-deficient. pharmaguideline.com While direct nucleophilic substitution is rare, nucleophilic attack often leads to ring cleavage. pharmaguideline.com For instance, oxazoles can react with nucleophiles like ammonia (B1221849) or formamide (B127407) to yield imidazoles through a ring-opening and subsequent recyclization mechanism. pharmaguideline.com The presence of the bulky naphthalene substituent at the C-5 position might sterically hinder the approach of nucleophiles to some extent, but the electronic nature of the oxazole ring still favors such reactions.

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

Oxazoles can participate as dienes in Diels-Alder reactions, particularly when substituted with electron-releasing groups. pharmaguideline.comacs.org The furan-like oxygen atom imparts diene character to the oxazole ring. pharmaguideline.com These reactions are valuable for the synthesis of pyridines and furans. researchgate.net The [4+2] cycloaddition of an oxazole with a dienophile, such as an alkene or alkyne, initially forms a bicyclic adduct which can then aromatize. acs.orgwikipedia.org The reactivity in Diels-Alder reactions is enhanced by activating the oxazole nitrogen with Brønsted or Lewis acids. acs.orgacs.org For this compound, the naphthalene substituent could influence the electronic properties of the oxazole diene system, potentially affecting the rate and regioselectivity of the cycloaddition. Intramolecular Diels-Alder reactions of oxazoles have also been extensively studied and utilized in the synthesis of complex natural products. thieme-connect.com

Investigation of Hydrogen Atom Acidity and Deprotonation Pathways

The acidity of the C-H protons on the oxazole ring follows the order C(2) > C(5) > C(4). thepharmajournal.com The proton at the C-2 position is the most acidic due to its location between two heteroatoms, making it susceptible to deprotonation by strong bases. thepharmajournal.comwikipedia.org Deprotonation at C-2 with organolithium reagents can lead to the formation of a 2-lithio-oxazole, which is often unstable and can undergo ring-opening to an isocyanide. pharmaguideline.com In this compound, the C-2 proton would be the primary site for deprotonation. The resulting lithiated species could then be trapped with various electrophiles, providing a route for functionalization at the C-2 position.

Oxidative and Reductive Transformations of the Oxazole Core and Naphthalene Moiety

The oxazole ring can be susceptible to oxidative cleavage by strong oxidizing agents like potassium permanganate (B83412) or chromic acid, leading to open-chain products. pharmaguideline.com However, it is generally stable towards hydrogen peroxide. pharmaguideline.com Substituted oxazoles can form N-oxides. pharmaguideline.com

The naphthalene moiety can also undergo oxidation and reduction. Oxidation of naphthalene can yield various products, including naphthoquinones and phthalic anhydride, depending on the reaction conditions and oxidizing agents used. numberanalytics.com A detailed study on the atmospheric oxidation of naphthalene by OH radicals has shown the formation of numerous oxygenated compounds. copernicus.orgcopernicus.org

Reduction of the oxazole ring is also possible, though it can lead to ring cleavage. pharmaguideline.com The stability of the oxazole ring to reducing agents can vary. slideshare.net The naphthalene ring can be reduced to form tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) under catalytic hydrogenation conditions. The specific conditions would determine whether one or both rings of the this compound molecule are reduced.

Transition Metal-Catalyzed Functionalizations on the Naphthalene Unit

The naphthalene moiety of this compound represents a key site for structural modification, enabling the synthesis of more complex derivatives with potentially altered physicochemical and biological properties. The electronic nature of the 1,3-oxazole ring, which acts as an electron-withdrawing group, influences the reactivity and regioselectivity of C-H functionalization on the appended naphthalene system. While specific studies on the transition metal-catalyzed functionalization of the naphthalene unit in this compound are not extensively documented, research on analogous 2-naphthyl-substituted heterocyclic systems provides significant insights into potential synthetic transformations. These studies demonstrate the feasibility of introducing new substituents onto the naphthalene core through various catalytic methods.

The primary approaches for such functionalizations involve the direct activation of C-H bonds on the naphthalene ring, a strategy that offers an atom-economical alternative to traditional cross-coupling reactions requiring pre-functionalized substrates. Key transition metals employed for these transformations include palladium, rhodium, and iridium, each exhibiting distinct catalytic activities and regiochemical preferences.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H activation and cross-coupling reactions. In systems analogous to this compound, palladium catalysts have been utilized for the arylation of naphthalene rings. For instance, palladium-catalyzed C-H arylation of 1-naphthoic acid derivatives with aryl iodides has been shown to proceed at the C8 position. rsc.org This regioselectivity is guided by an electrophilic aromatic substitution (SEAr) process. While the directing group in this case is a carboxylic acid derivative, it highlights the potential for functionalization at the peri-position of a 2-substituted naphthalene.

In the context of heterocyclic compounds, palladium-catalyzed direct arylation has been demonstrated on various cores. For example, the direct C-H (het)arylation of benzo-bis-thiadiazoles has been achieved using palladium(II) acetate (B1210297). nih.gov Such precedents suggest that direct arylation of the naphthalene ring in this compound is a plausible transformation, with the regioselectivity likely influenced by the electronic deactivation from the oxazole ring and the specific ligand environment of the palladium catalyst.

Rhodium-Catalyzed Functionalizations:

Rhodium catalysts, particularly those in the +3 oxidation state, have emerged as powerful tools for C-H activation. Research on rhodium(III)-catalyzed reactions of substrates containing naphthalene moieties demonstrates the potential for diverse functionalizations. For example, a regioselective rhodium(III)-catalyzed C-H naphthylation of aryl esters with bicyclic olefins has been reported, yielding valuable ester-functionalized 2-naphthylated products. rsc.org

Furthermore, rhodium(III)-catalyzed C-H activation has been employed in cascade reactions to construct complex heterocyclic systems. In studies involving 2-alkynyl-anilines, substrates containing a naphthyl group at the alkyne terminus were successfully converted to the corresponding indolyl-quinolines. rsc.org These examples underscore the capability of rhodium catalysts to mediate C-C and C-N bond formations on naphthyl-containing substrates. The directing group plays a crucial role in determining the site of activation, and in the case of this compound, the nitrogen atom of the oxazole ring could potentially serve as a directing group to guide the catalyst to a specific C-H bond on the naphthalene ring.

Iridium-Catalyzed Borylation:

Iridium-catalyzed C-H borylation is a highly effective method for introducing a versatile boronate ester group onto an aromatic ring, which can then be subjected to a wide array of subsequent cross-coupling reactions. While specific examples on this compound are scarce, the principles of iridium-catalyzed borylation of arenes are well-established. The regioselectivity is often governed by steric factors, favoring functionalization at the least hindered positions. In the case of a 2-substituted naphthalene, this would typically be the C3, C6, or C7 positions. The development of specialized ligands, such as 2,2'-dipyridylarylmethanes, has significantly advanced the efficiency and scope of iridium-catalyzed C-H borylation, enabling the functionalization of even unactivated sp3 C-H bonds. nih.gov

The following table summarizes representative transition metal-catalyzed functionalizations on naphthalene units within various aromatic and heterocyclic frameworks, providing a basis for predicting the reactivity of this compound.

| Reaction Type | Catalyst System | Substrate Type | Functionalized Position | Product Type | Ref. |

| C-H Arylation | Pd(OAc)₂ / Ligand | 1-Naphthalene Carboxylic Acid Derivatives | C8 | 8-Aryl-1-naphthoic Acid Derivatives | rsc.org |

| C-H Naphthylation | [RhCpCl₂]₂ | Aryl Esters | Ortho to Ester | Aryl-Naphthyl Ketones | rsc.org |

| C-H Activation/Cyclization | [CpRh(III)] | Naphthyl-substituted Alkynyl Anilines | - | Naphthyl-substituted Indolyl-Quinolines | rsc.org |

| C-H Borylation | [Ir(OMe)(cod)]₂ / dtbpy | Naphthalenediimides | Naphthyl Core | Borylated Naphthalenediimides |

These examples collectively suggest that the naphthalene unit of this compound is amenable to a range of transition metal-catalyzed functionalizations, offering promising avenues for the synthesis of novel derivatives. The choice of catalyst and directing group strategy would be critical in controlling the regiochemical outcome of these transformations.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy levels, which dictate the compound's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. nih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311G, can determine the optimized molecular geometry and predict various reactivity parameters. irjweb.com

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap suggests higher polarizability, greater chemical reactivity, and biological activity, as it implies that less energy is required to excite an electron from the ground state. nih.gov

Global reactivity descriptors can be calculated from HOMO and LUMO energies to further quantify reactivity. These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which describes the ability of a molecule to act as an electrophile. nih.gov

Fukui functions are another DFT-based tool used to predict reactivity sites within a molecule. They indicate the change in electron density at a specific point when the total number of electrons is altered. For the oxazole (B20620) ring system, theoretical studies have shown that the C5 position (the carbon adjacent to the oxygen, not bonded to the naphthalene (B1677914) ring) is the preferential site for electrophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Reactivity Descriptors Note: The following values are illustrative examples based on typical DFT studies of similar heterocyclic compounds and are not specific experimental values for 5-(Naphthalen-2-yl)-1,3-oxazole.

| Parameter | Symbol | Formula | Typical Value Range | Significance |

| HOMO Energy | EHOMO | - | -5 to -7 eV | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -1 to -3 eV | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | 3 to 5 eV | Chemical reactivity and stability aimspress.com |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.5 to 2.5 eV | Resistance to deformation |

| Electrophilicity Index | ω | μ²/2η (where μ = (EHOMO+ELUMO)/2) | 0.5 to 1.5 eV | Electrophilic nature nih.gov |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. aimspress.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface.

Different colors on the MEP surface represent varying potential values.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms. For this compound, the nitrogen atom of the oxazole ring would be expected to be a primary site of negative potential. researchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms. nih.gov

Green Regions : Represent areas of neutral or near-zero potential.

The MEP map for this compound would show a significant negative potential around the oxazole nitrogen, highlighting its role as a hydrogen bond acceptor. The hydrogen atoms on the naphthalene and oxazole rings would exhibit positive potential. This visual representation is crucial for understanding how the molecule will orient itself when approaching a protein binding site or another reactant.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. ripublication.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

While specific docking studies for this compound are not widely published, research on analogous structures provides insight into its potential targets. For instance, naphthalene-oxadiazole hybrids have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Thiazole-naphthyl derivatives have been studied as DNA intercalators. nih.gov Given these precedents, potential targets for this compound could include protein kinases and nucleic acids.

Docking simulations calculate a binding affinity or docking score, usually in kcal/mol, which estimates the binding free energy of the ligand-protein complex. A more negative score indicates a stronger and more favorable binding interaction. Docking studies on related oxazole and naphthalene derivatives have shown binding affinities ranging from -6.0 to over -10.0 kcal/mol, suggesting that such scaffolds can form highly stable complexes with biological targets. nih.govnih.gov

Table 2: Example Binding Affinities from Docking Studies of Analogous Compounds Note: These values are for related but different compounds and serve to illustrate typical binding energy ranges.

| Compound Type | Target Protein | Example Binding Affinity (kcal/mol) | Reference |

| Benzoxazole (B165842) Derivative | 4URO | -8.0 | nih.gov |

| Oxadiazole-Naphthalene Hybrid | VEGFR-2 | -23.66 | nih.gov |

| General Oxazole Compound | Heme-binding protein | -11.3 | nih.gov |

Molecular docking not only predicts binding affinity but also elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, several key interactions are anticipated:

Hydrogen Bonding : The nitrogen atom in the 1,3-oxazole ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., lysine, arginine) in a protein's active site. irjweb.com

Pi-Pi (π-π) Stacking : The aromatic systems of both the naphthalene and oxazole rings are capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. In a study of a related naphthalen-oxazole derivative, π-π stacking was observed with centroid-centroid distances between 3.5 and 3.9 Å. nih.gov

Hydrophobic Interactions : The large, nonpolar surface area of the naphthalene moiety can form extensive hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine, contributing significantly to binding affinity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of the complex and the persistence of key interactions. nih.gov

A typical MD simulation runs for nanoseconds, tracking the trajectory of the ligand within the binding pocket. Key analyses include:

Root Mean Square Deviation (RMSD) : The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable, low, and converging RMSD value indicates that the complex remains in a stable conformation without significant structural changes. nih.gov

Interaction Stability : MD simulations can confirm whether the hydrogen bonds and hydrophobic contacts predicted by docking remain stable throughout the simulation.

Studies on related naphthalene-containing heterocyclic compounds have used MD simulations to confirm the stability of their docked poses within target proteins, showing that the critical binding interactions are maintained in a dynamic environment. nih.govnih.gov This suggests that this compound is also likely to form stable complexes with its biological targets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models, including three-dimensional QSAR (3D-QSAR), are instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

Despite the utility of these methods, no specific QSAR or 3D-QSAR models have been published for this compound. While studies on other classes of compounds, such as 1,3,4-oxadiazole (B1194373) or triazole derivatives bearing a naphthalene ring, have utilized QSAR to explore their potential as therapeutic agents, these findings cannot be directly extrapolated to the 1,3-oxazole isomer. figshare.comnih.govnih.gov The development of a robust QSAR model requires a dataset of structurally similar compounds with measured biological activity, which does not appear to have been compiled for a series of this compound derivatives.

In Silico Prediction of Relevant Molecular Descriptors for Compound Design

In the early stages of drug development, in silico tools are frequently used to predict the pharmacokinetic properties of a compound, including its druglikeness, bioavailability, and metabolic stability. These predictions help to identify candidates with a higher probability of success in later clinical stages.

For this compound, specific reports detailing its in silico predicted molecular descriptors are not found in the surveyed literature. General computational platforms can, in principle, calculate these properties. However, dedicated studies focusing on this molecule's druglikeness (adherence to criteria like Lipinski's Rule of Five), its potential for oral bioavailability, or its predicted metabolic pathways and stability have not been the subject of published research. researchgate.netjaptronline.com Studies on related naphthalene-heterocycle hybrids have included such in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, but the distinct arrangement of the oxazole ring in this compound necessitates a separate, specific analysis. nih.govnih.gov

Structure Activity Relationship Sar Studies of 5 Naphthalen 2 Yl 1,3 Oxazole Derivatives

Correlation of Structural Modifications with Biological Response Profiles (General Principles)

Key structural aspects that are typically varied in SAR studies include:

The nature and position of substituents on the naphthalene (B1677914) ring.

Substitutions at the C-2 and C-4 positions of the oxazole (B20620) ring.

The introduction of linkers or spacers between the naphthalene moiety and the oxazole core.

Bioisosteric replacement of the naphthalene or oxazole rings.

These modifications can influence a range of properties, including binding affinity for a specific target, metabolic stability, and pharmacokinetic parameters. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, thereby affecting its ability to form hydrogen bonds or engage in other non-covalent interactions with a biological receptor. researchgate.net

The following table outlines the general principles of how structural modifications in related heterocyclic compounds can influence biological activity, providing a framework for understanding the potential SAR of 5-(naphthalen-2-yl)-1,3-oxazole derivatives.

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Introduction of Halogens (F, Cl, Br) | Increased lipophilicity, altered electronic properties, potential for halogen bonding. | Can enhance membrane permeability and binding affinity. |

| Addition of Alkyl Groups | Increased lipophilicity, potential for steric hindrance. | Can improve oral absorption and modulate target binding. |

| Incorporation of Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2, -OCH3) | Formation of specific interactions with the biological target. | Can significantly increase binding affinity and selectivity. |

| Variation of Aromatic Systems | Altered π-π stacking interactions, modified lipophilicity and electronic properties. | Can influence target recognition and pharmacokinetic properties. |

Defining the Role of the Naphthalene Moiety in Modulating Activity

The position of attachment to the oxazole ring (at the 2-position of the naphthalene) is also critical, as it defines the spatial orientation of the naphthalene group relative to the rest of the molecule. This orientation can dictate how the molecule fits into the binding pocket of a receptor or enzyme.

Research on other naphthalene-containing compounds has shown that this moiety can confer a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ekb.egijpsjournal.comnih.gov The specific activity is often modulated by the substitution pattern on the naphthalene ring itself. For example, the introduction of hydroxyl or methoxy (B1213986) groups can alter the compound's polarity and its ability to form hydrogen bonds, leading to changes in its biological profile.

The table below summarizes the observed effects of the naphthalene moiety in various classes of biologically active compounds, which can be extrapolated to understand its potential role in this compound derivatives.

| Interaction Type | Description | Potential Consequence for Activity |

| π-π Stacking | Interaction between the aromatic rings of the naphthalene moiety and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a protein. | Stabilization of the ligand-protein complex, leading to increased potency. nih.govnih.gov |

| Hydrophobic Interactions | The nonpolar surface of the naphthalene ring can interact favorably with hydrophobic pockets in a biological target. | Enhancement of binding affinity and can influence cell permeability. |

| Shape and Size | The rigid and planar structure of the naphthalene ring can provide a scaffold for the optimal positioning of other functional groups. | Can contribute to selectivity for a particular biological target. |

Significance of Substitutions at C-2 and C-4 Positions of the Oxazole Ring

Substitutions at the C-2 Position: This position is adjacent to the nitrogen atom of the oxazole ring, making it a potential site for hydrogen bonding interactions. The introduction of various substituents can influence the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor. For instance, a small, electron-donating group might enhance activity, while a bulky, electron-withdrawing group could diminish it, depending on the specific requirements of the biological target.

Systematic variation of substituents at these positions is a common strategy to probe the chemical space around the core scaffold and to optimize biological activity. thepharmajournal.com

The following table illustrates the potential impact of different substituent types at the C-2 and C-4 positions based on general principles of medicinal chemistry.

| Position | Substituent Type | Potential Effect on Activity |

| C-2 | Small alkyl groups | May fill small hydrophobic pockets in the binding site. |

| C-2 | Aromatic rings | Can introduce additional π-π stacking interactions. |

| C-2 | Hydrogen bond donors/acceptors | Can form specific hydrogen bonds with the target. |

| C-4 | Small, non-polar groups | May fine-tune the orientation of the naphthalene moiety. |

| C-4 | Polar groups | Could introduce new interactions with the solvent or the target. |

Pharmacophore Identification and Rational Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net For this compound derivatives, a pharmacophore model would typically include features such as:

Aromatic centers (representing the naphthalene and potentially other aryl substituents).

Hydrogen bond donors and acceptors.

Hydrophobic regions.

Once a pharmacophore model is established based on a set of active compounds, it can guide the rational design of new derivatives with improved potency and selectivity. researchgate.netmdpi.com Lead optimization strategies for this class of compounds would involve:

Structure-based design: If the three-dimensional structure of the biological target is known, molecular docking studies can be used to predict how different derivatives will bind and to design modifications that enhance these interactions.

Ligand-based design: In the absence of a target structure, SAR data from a series of analogs can be used to build a pharmacophore model and guide further synthesis.

Bioisosteric replacements: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic profiles without significantly compromising biological activity.

The table below outlines common lead optimization strategies and their potential application to this compound derivatives.

| Strategy | Description | Example Application |

| Scaffold Hopping | Replacing the oxazole or naphthalene core with a different heterocyclic or aromatic system while maintaining the key pharmacophoric features. | Replacing the naphthalene ring with a quinoline (B57606) or indole (B1671886) ring to explore new interaction space. |

| Fragment-Based Growth | Adding small molecular fragments to the lead compound to probe for additional binding interactions. | Appending small substituents to the C-2 or C-4 positions of the oxazole ring. |

| Conformational Restriction | Introducing cyclic structures or rigid linkers to lock the molecule into a more active conformation. | Cyclizing a substituent at the C-4 position back to the naphthalene ring. |

Exploration of Mechanisms of Action within SAR Context

Understanding the mechanism of action at a molecular level is crucial for interpreting SAR data and for the development of safer and more effective drugs. For this compound derivatives, the mechanism of action will depend on the specific biological target they are designed to inhibit. Oxazole-containing compounds have been shown to target a variety of enzymes and receptors. benthamscience.comnih.gov

SAR studies can provide valuable clues about the mechanism of action. For example, if small, electron-rich substituents at a particular position consistently lead to increased activity, it might suggest that this part of the molecule is involved in a specific electrostatic interaction with the target.

Techniques used to elucidate the mechanism of action in the context of SAR include:

Enzymatic assays: To determine if the compounds inhibit a specific enzyme and to quantify their inhibitory potency (e.g., IC50 values).

Cell-based assays: To assess the effect of the compounds on cellular processes, such as cell proliferation, apoptosis, or signaling pathways.

Molecular modeling and simulation: To visualize how the compounds bind to their target and to understand the molecular basis of their activity.

By integrating SAR data with mechanistic studies, a more complete picture of how this compound derivatives exert their biological effects can be obtained, paving the way for the development of novel therapeutics.

Advanced Research Applications of 5 Naphthalen 2 Yl 1,3 Oxazole

Medicinal Chemistry and Drug Discovery Research

The fusion of a naphthalene (B1677914) moiety with a five-membered heterocyclic ring like oxazole (B20620) or its isomer, oxadiazole, has proven to be a fruitful strategy in the development of novel therapeutic agents. The naphthalene group, a bicyclic aromatic hydrocarbon, is a key component in many compounds with significant antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comekb.eg Similarly, the 1,3,4-oxadiazole (B1194373) ring is a well-established pharmacophore known for a diverse range of biological activities. nih.gov The hybridization of these two scaffolds has led to the creation of potent molecules with promising applications across various fields of medicine. nih.gov

Anticancer Agents: Targeting Specific Enzymes and Receptors

Derivatives containing the naphthalene and oxadiazole core have demonstrated significant potential as anticancer agents, often by targeting crucial cellular components like tubulin and specific receptor tyrosine kinases.

Research into a series of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues has identified compounds with substantial anticancer activity against a panel of human cancer cell lines. researchgate.netnih.gov For instance, one derivative, 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine , showed promising activity against renal (UO-31, CAKI-1), lung (NCI-H226), prostate (PC-3), and breast (MCF7) cancer cell lines. nih.gov Molecular docking studies suggest that this compound binds to the colchicine (B1669291) binding site of tubulin, thereby inhibiting tubulin polymerization, a critical process for cell division. researchgate.netnih.gov Another related compound, 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine , was effective against leukemia (SR, K-562, MOLT-4), melanoma (MDA-MB-435), and myeloid leukemia (HL-60(TB)) cell lines. researchgate.netnih.gov

Similarly, hybrids of 1,3,4-oxadiazole and naphthalene have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is vital for tumor growth. nih.gov One such compound demonstrated good antiproliferative activity against liver (HepG-2) and breast (MCF-7) cancer cell lines and was shown to induce apoptosis and cell cycle arrest. nih.gov

Other research on 2-(naphthalen-2-yloxymethyl)-1-(5-phenyl- ijpsjournal.comresearchgate.netscribd.comoxadiazol-2-ylmethyl)-1H-benzimidazole derivatives also revealed moderate to significant anticancer activity against various cancer cell lines, with one compound being particularly active against a breast cancer cell line. scribd.com

Table 1: Anticancer Activity of Naphthalene-Oxadiazole Derivatives

| Compound/Derivative | Target Cancer Cell Lines | Observed Effect | Potential Mechanism |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | UO-31, NCI-H226, CAKI-1, PC-3, MCF7 | Promising anticancer activity | Tubulin polymerization inhibition researchgate.netnih.gov |